2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one

Catalog No.
S12295054
CAS No.
921942-42-9
M.F
C17H15NO3
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyr...

CAS Number

921942-42-9

Product Name

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one

IUPAC Name

2-(3-amino-4-methylphenyl)-5-methoxychromen-4-one

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C17H15NO3/c1-10-6-7-11(8-12(10)18)16-9-13(19)17-14(20-2)4-3-5-15(17)21-16/h3-9H,18H2,1-2H3

InChI Key

YHROEINXQFJYPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)N

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is a complex organic compound classified within the chromen-4-one derivatives. This compound features a chromenone core, characterized by an amino group and a methoxy group, which contribute to its distinctive chemical properties. Its molecular formula is C17H15NO3C_{17}H_{15}NO_3, with a molecular weight of approximately 281.30 g/mol. The structural arrangement allows it to engage in various

The chemical reactivity of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is influenced by its functional groups. Key reactions include:

  • Oxidation: Common reagents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound, potentially forming nitro derivatives or other oxidized products.
  • Reduction: Sodium borohydride and lithium aluminum hydride are often employed for reduction processes, allowing for the conversion of certain functional groups to alcohols or amines.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the conditions applied.

These reactions provide pathways for modifying the compound to enhance its properties or create new derivatives with specific functionalities.

Research indicates that 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one exhibits promising biological activities, including:

  • Antioxidant Properties: The compound may protect cells from oxidative stress.
  • Antimicrobial Activity: Studies have suggested potential efficacy against various microbial strains.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

These biological activities underscore its potential applications in pharmacology and therapeutic interventions.

The synthesis of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chromenone Core: Starting from appropriate phenolic compounds and employing methods such as cyclization.
  • Introduction of Functional Groups: Utilizing amination and methoxylation reactions to introduce the amino and methoxy groups at specific positions on the aromatic ring.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product in high purity.

Optimized reaction conditions are crucial for achieving high yields and purity, often involving catalysts and controlled temperature and pressure.

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one has diverse applications across various fields:

  • Medicinal Chemistry: Potential drug candidate for treating oxidative stress-related diseases, infections, or inflammatory conditions.
  • Material Science: May be used in developing new materials with specific optical or electronic properties due to its unique structure.
  • Biochemical Research: Useful in studies exploring enzyme interactions and cellular signaling pathways.

These applications highlight its versatility as a chemical entity.

Interaction studies have focused on how 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one interacts with various biological macromolecules:

  • Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation: The chromenone core may interact with receptor sites, influencing signaling pathways.

Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one. These include:

Compound NameKey FeaturesDifferences
2-(3-Amino-4-methylphenyl)-4H-chromen-4-oneLacks methoxy groupDifferent chemical properties
2-(4-Methoxyphenyl)-4H-chromen-4-oneLacks amino groupAffects biological activity
3-Amino-flavoneContains similar chromenone structureDifferent substitution pattern

The uniqueness of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one lies in its specific substitution pattern and combination of functional groups, which enhance its versatility in both chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

281.10519334 g/mol

Monoisotopic Mass

281.10519334 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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